Acrolein diethyl acetal
Overview
Description
Acrolein diethyl acetal is a chemical compound that has been studied for its potential applications in organic synthesis. It serves as a versatile reagent in various chemical reactions, including the synthesis of beta-arylated aldehydes, cinnamaldehydes, and other complex organic molecules.
Synthesis Analysis
The synthesis of acrolein diethyl acetal can be achieved through the catalytic conversion of glycerol/water mixtures, where acrolein is a major product formed through dehydration, cracking, and hydrogen transfer reactions catalyzed by zeolite catalysts . Additionally, acrolein diethyl acetal can be used as a homologating reagent for the synthesis of beta-arylpropanoates and cinnamaldehydes through Heck reactions catalyzed by palladacycle complexes .
Molecular Structure Analysis
The structure of acrolein diethyl acetal has been explored, particularly in the context of its trimer, which has been identified as 2-ethoxy-4-(1-ethoxyallyl)glutaraldehyde diethyl acetal. A mechanism involving a quasi-aromatic complex with subsequent cyclic electron transfer has been proposed for its formation .
Chemical Reactions Analysis
Acrolein diethyl acetal undergoes various chemical reactions, including nickel-catalyzed arylation to produce enolethers, which can be hydrolyzed to yield beta-arylated aldehydes . It also participates in Heck arylation reactions to produce cinnamaldehyde derivatives or 3-arylpropanoate esters, depending on the reaction conditions . Furthermore, it can be used in the improved Skraup–Doebner–Von Miller reactions for the synthesis of quinolines .
Physical and Chemical Properties Analysis
The physical and chemical properties of acrolein diethyl acetal are influenced by its reactivity in various catalytic processes. For instance, in the palladium-catalyzed copolymerization with ethene, acrolein diethyl acetal contributes to the formation of branched copolymers, with catalyst deactivation being a notable phenomenon . The hydroformylation reactions of acrolein diethyl acetal have also been studied, revealing the formation of n- and iso-aldehydes and other products depending on the catalyst used10.
Scientific Research Applications
1. Pyrolysis of Acrolein
- Application Summary: Acrolein is a pollutant of health concern and is frequently used in industrial synthesis. It is also a byproduct of combustion and other high-temperature processes. The pyrolysis of acrolein was studied at temperatures of up to 1700 K to understand the decomposition processes of acrolein .
- Methods of Application: Acrolein was synthesized by hydrolysis of acrolein diethyl acetal following a previously reported protocol . The mass spectra confirmed the production of acrolein .
- Results: The study identified radicals and other unstable species produced in the early reaction stages, including vinyl radical, methyl radical, and methyl ketene .
2. Synthesis of Various Compounds
- Application Summary: Acrolein diethyl acetal is used for the synthesis of a variety of compounds, including cinnamaldehydes . It is also used to carry out chemoselective Heck arylation to synthesize either 3-arylpropanoate esters or cinnamaldehyde derivatives .
- Methods of Application: The specific methods of application are not detailed in the sources, but it involves the use of Acrolein diethyl acetal as a reagent in the synthesis process .
- Results: The result is the successful synthesis of the desired compounds .
3. Study of Acrolein’s Biological Activity
- Application Summary: Acrolein, a highly reactive α,β-unsaturated aldehyde, is involved in the pathogenesis of many diseases, including neurodegenerative diseases, cardiovascular and respiratory diseases, diabetes mellitus, and the development of cancers of various origins .
- Methods of Application: The specific methods of application are not detailed in the sources, but it involves the study of the molecular mechanisms of acrolein activity .
- Results: The study focuses on the molecular mechanisms of acrolein activity in the context of its involvement in the pathogenesis of diseases related to the digestive system, including diabetes, alcoholic liver disease, and intestinal cancer .
4. Production of Acrylic Acid
- Application Summary: Acrolein is used in the production of acrylic acid, which is a key raw material for superabsorbent polymers .
- Methods of Application: The specific methods of application are not detailed in the sources, but it involves the use of Acrolein diethyl acetal as a precursor in the synthesis process .
- Results: The result is the successful production of acrylic acid .
5. Synthesis of Natural Products
- Application Summary: Acrolein diethyl acetal can be used as one of the precursors to synthesize natural products like (−)- (Z)-Deoxypukalide, (−)-Laulimalide, botryodiplodin, neolaulimalide and isolaulimalide .
- Methods of Application: The specific methods of application are not detailed in the sources, but it involves the use of Acrolein diethyl acetal as a reagent in the synthesis process .
- Results: The result is the successful synthesis of the desired natural products .
6. Biocide and Scavenger in Oil and Gas Industry
- Application Summary: In the oil and gas industry, acrolein is used as a biocide in drilling waters, as well as a scavenger for hydrogen sulfide and mercaptans .
- Methods of Application: The specific methods of application are not detailed in the sources, but it involves the use of Acrolein diethyl acetal in the drilling process .
- Results: The result is the successful control of biological growth and reduction of hydrogen sulfide and mercaptans in drilling waters .
7. Contact Herbicide
- Application Summary: Acrolein is mainly used as a contact herbicide to control submersed and floating weeds, as well as algae, in irrigation canals .
- Methods of Application: The specific methods of application are not detailed in the sources, but it involves the use of Acrolein diethyl acetal in the irrigation waters .
- Results: The result is the successful control of biological growth in irrigation waters .
8. Production of Paints and Plastics
- Application Summary: Acrolein is used in the production of paints, plastics, and a plethora of chemicals, including the essential amino acid methionine, pentaerythritol, and quinoline .
- Methods of Application: The specific methods of application are not detailed in the sources, but it involves the use of Acrolein diethyl acetal as a precursor in the synthesis process .
- Results: The result is the successful production of paints, plastics, and other chemicals .
9. Synthesis of (−)- (Z)-Deoxypukalide, (−)-Laulimalide, Botryodiplodin, Neolaulimalide and Isolaulimalide
- Application Summary: Acrolein diethyl acetal can be used as one of the precursors to synthesize natural products like (−)- (Z)-Deoxypukalide, (−)-Laulimalide, botryodiplodin, neolaulimalide and isolaulimalide .
- Methods of Application: The specific methods of application are not detailed in the sources, but it involves the use of Acrolein diethyl acetal as a reagent in the synthesis process .
- Results: The result is the successful synthesis of the desired natural products .
Safety And Hazards
Acrolein diethyl acetal is highly flammable and can cause skin and eye irritation . It is recommended to avoid contact with skin and eyes, avoid inhalation of vapor or mist, and keep away from sources of ignition . It is also advised to take measures to prevent the build-up of electrostatic charge .
properties
IUPAC Name |
3,3-diethoxyprop-1-ene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O2/c1-4-7(8-5-2)9-6-3/h4,7H,1,5-6H2,2-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCIPQLOKVXSHTD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C=C)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O2 | |
Record name | 3,3-DIETHOXYPROPENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3191 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0020024 | |
Record name | Acrolein diethylacetal | |
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Molecular Weight |
130.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
3,3-diethoxypropene appears as a colorless liquid with an agreeable odor. Very volatile. Less dense than water. Vapors heavier than air. Used as a solvent and to make cosmetics., Colorless liquid with a pleasant odor; [CAMEO] | |
Record name | 3,3-DIETHOXYPROPENE | |
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URL | https://cameochemicals.noaa.gov/chemical/3191 | |
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Record name | Acrolein diethylacetal | |
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Product Name |
Acrolein diethyl acetal | |
CAS RN |
3054-95-3 | |
Record name | 3,3-DIETHOXYPROPENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3191 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 3,3-Diethoxy-1-propene | |
Source | CAS Common Chemistry | |
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Record name | Acrolein diethylacetal | |
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Record name | Acrolein diethyl acetal | |
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Record name | Acrolein diethylacetal | |
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Record name | 3,3-diethoxypropene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.343 | |
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Record name | ACROLEIN DIETHYL ACETAL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/33XN703369 | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
Citations
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